ALD Growth Rate of Tributyltin Ethoxide vs. Tetrakis(ethylmethylamino)tin for SnOₓ Films
In thermal ALD of tin oxide films using ozone as the co-reactant, tributyltin ethoxide (Bu₃SnOEt) exhibits a growth per cycle (GPC) of 0.62 Å/cycle at a deposition temperature of 225 °C, with a linear increase in growth rate observed between 200 and 300 °C [1]. This is notably lower than the average growth rate of ~1.2 Å/cycle reported for tetrakis(ethylmethylamino)tin (TEMASn) over a temperature range of 50-150 °C [2], indicating that tributyltin ethoxide provides finer thickness control per cycle, which can be advantageous for applications requiring precise film thickness tuning.
| Evidence Dimension | ALD growth rate (GPC) |
|---|---|
| Target Compound Data | 0.62 Å/cycle |
| Comparator Or Baseline | Tetrakis(ethylmethylamino)tin: ~1.2 Å/cycle |
| Quantified Difference | Target GPC is approximately 48% lower than comparator |
| Conditions | Target: 225 °C, ozone co-reactant, cross-flow reactor [1]; Comparator: 50-150 °C, unspecified co-reactant [2] |
Why This Matters
A lower growth per cycle offers finer control over film thickness, which is critical for nanoelectronics and gas sensor fabrication where precision at the sub-nanometer scale is required.
- [1] Nanayakkara, C. E., Liu, G., Vega, A., Dezelah, C. L., Kanjolia, R. K., & Chabal, Y. J. (2017). Reaction Mechanisms of the Atomic Layer Deposition of Tin Oxide Thin Films Using Tributyltin Ethoxide and Ozone. Langmuir, 33(24), 5998–6004. View Source
- [2] Lee, J., et al. (2025). The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor. Retrieved April 7, 2026, from https://www.kci.go.kr/kciportal/ci/sereArticleSearch/ciSereArtiView.kci?sereArticleSearchBean.artiId=ART002959567 View Source
